molecular formula C16H22BrNO B5088247 2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide

2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide

Cat. No.: B5088247
M. Wt: 324.26 g/mol
InChI Key: KBONKRUNHZUBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential use in various fields. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. The compound has been synthesized using various methods, and its properties have been studied to understand its mechanism of action and potential applications.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound may also inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity in vitro and in vivo. The compound has been shown to have anti-inflammatory and antioxidant properties, and it may have potential applications in the treatment of other diseases such as Alzheimer's disease and diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide in lab experiments include its low toxicity, solubility in organic solvents, and potential applications in various fields. However, the compound has some limitations, such as its low yield in some synthesis methods and the need for further studies to understand its mechanism of action.

Future Directions

There are several future directions for research on 2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide. One direction is to further study the compound's mechanism of action and potential applications in the development of new drugs and materials. Another direction is to investigate the compound's potential use in the treatment of other diseases such as Alzheimer's disease and diabetes. Additionally, studies could be conducted to optimize the synthesis methods of the compound to increase its yield and purity.

Synthesis Methods

The synthesis of 2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide has been achieved using different methods. One method involves the reaction of 2-bromobenzoyl chloride with 3,3,5-trimethylcyclohexylamine in the presence of a base such as triethylamine. Another method involves the reaction of 2-bromobenzoic acid with 3,3,5-trimethylcyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The yield of the compound varies depending on the method used.

Scientific Research Applications

2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide has been studied for its potential use in various fields. One area of research is in the development of new drugs. The compound has been shown to have activity against certain cancer cell lines, and studies have been conducted to understand its mechanism of action. Another area of research is in the development of new materials. The compound has been used as a building block for the synthesis of new polymers and other materials.

Properties

IUPAC Name

2-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO/c1-11-8-12(10-16(2,3)9-11)18-15(19)13-6-4-5-7-14(13)17/h4-7,11-12H,8-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBONKRUNHZUBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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